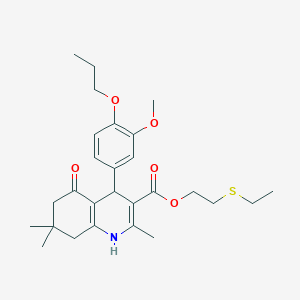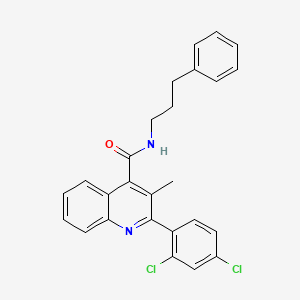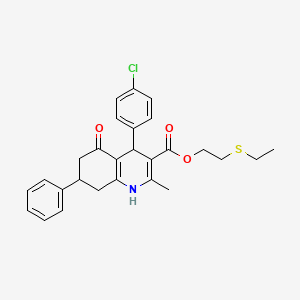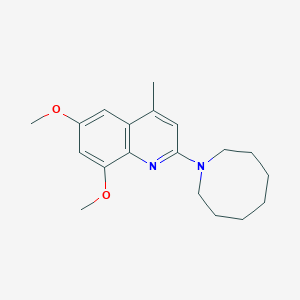
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, also known as IPDMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. IPDMB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger cell death in cancer cells. In addition, inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In addition, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have cardioprotective effects, reducing damage caused by ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further development. However, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for the development of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. One potential area of research is the combination of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Another area of research is the development of more stable and soluble formulations of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, which can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the potential applications of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide in other diseases, such as autoimmune and metabolic disorders.
In conclusion, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit PARP has been shown to have significant effects in cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand the potential of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide and to develop more effective formulations for clinical use.
Synthesemethoden
The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 5-iodo-2-pyridinecarboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with ammonium hydroxide to yield N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been optimized to produce high yields and purity, making it suitable for research and development.
Wissenschaftliche Forschungsanwendungen
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit PARP has been shown to have significant effects in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCODUWYZAJDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)




![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)

